![molecular formula C10H13NO3 B2674450 Methyl 4-(dimethylamino)-3-hydroxybenzoate CAS No. 1194720-88-1](/img/structure/B2674450.png)
Methyl 4-(dimethylamino)-3-hydroxybenzoate
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Overview
Description
“Methyl 4-(dimethylamino)-3-hydroxybenzoate” is an organic compound with the molecular formula C10H13NO2 . It is a derivative of pyridine, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . The compound is then grown from a methanol-acetonitrile medium using a low-temperature slow evaporation solution technique .Molecular Structure Analysis
The molecular structure of “Methyl 4-(dimethylamino)-3-hydroxybenzoate” can be analyzed using various techniques such as Fourier Transform Infrared Spectrum (FTIR) and Nuclear Magnetic Resonance (NMR) . These techniques help in identifying the functional groups and different modes present in the compound .Chemical Reactions Analysis
“Methyl 4-(dimethylamino)-3-hydroxybenzoate” and related structures are widely used as nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and many more .Scientific Research Applications
Terahertz Wave Generation
Terahertz (THz) waves occupy a unique frequency range between microwaves and infrared radiation. DSTMS crystals have been investigated for their potential in generating THz waves. Key findings include:
- Growth and Crystal Structure : DSTMS crystals are grown and characterized. Synchrotron radiation analysis reveals internal defects, primarily dislocations .
Nonlinear Optical Properties
DSTMS is a second-order nonlinear optical material. Its applications include:
- Frequency Conversion : DSTMS can be used to convert laser frequencies to THz frequencies. This method offers high energy, coherence, and tunability .
Green Solvent Replacement
In recent years, DSTMS has gained attention as a non-toxic alternative to common polar aprotic solvents. Specifically:
- Rhodiasolv PolarClean : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (DSTMS) is marketed as Rhodiasolv PolarClean. It offers a greener alternative for industrial processes and scientific research .
Intermolecular Interactions
Hirshfeld surface analysis provides insights into intermolecular interactions within DSTMS crystals:
Broadband Communication
THz technology holds promise for high-speed communication. DSTMS contributes to:
- Room-Temperature Operation : Unlike some other methods, DSTMS-based devices can operate stably at room temperature .
Spectroscopy and Imaging
DSTMS’s unique properties make it valuable for:
Safety and Hazards
properties
IUPAC Name |
methyl 4-(dimethylamino)-3-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURAZZPTWZJPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-3-hydroxybenzoate |
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